7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with benzyl chloride and 4-ethylaniline under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylanilino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-(ethylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-Benzyl-8-(benzylthio)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-benzyl-8-(4-ethylanilino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-ethylanilino group enhances its potential as a therapeutic agent by improving its binding affinity to target enzymes and increasing its overall biological activity .
Properties
IUPAC Name |
7-benzyl-8-(4-ethylanilino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-15-10-12-17(13-11-15)23-21-24-19-18(20(28)26(3)22(29)25(19)2)27(21)14-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYARARSFXNXURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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